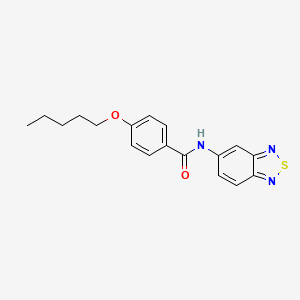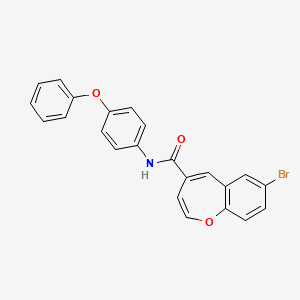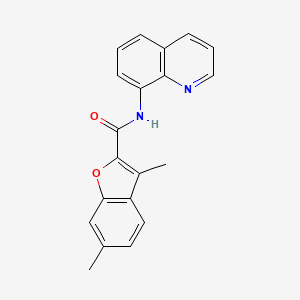
N-(2,1,3-benzothiadiazol-5-yl)-4-(pentyloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The pentyloxy group can be introduced through an etherification reaction. This involves reacting 4-hydroxybenzamide with 1-bromopentane in the presence of a base such as potassium carbonate.
Coupling Reaction:
- The final step involves coupling the benzothiadiazole core with the pentyloxy-substituted benzamide. This can be achieved through a condensation reaction using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods:
Industrial production of N-(2,1,3-benzothiadiazol-5-yl)-4-(pentyloxy)benzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-4-(pentyloxy)benzamide typically involves the following steps:
-
Formation of Benzothiadiazole Core:
- The benzothiadiazole core can be synthesized by the cyclization of o-phenylenediamine with sulfur and an oxidizing agent such as sodium nitrite.
化学反应分析
Types of Reactions:
-
Oxidation:
- N-(2,1,3-benzothiadiazol-5-yl)-4-(pentyloxy)benzamide can undergo oxidation reactions, particularly at the benzothiadiazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction:
- Reduction reactions can be performed on the benzamide moiety using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution:
- The compound can undergo nucleophilic substitution reactions, especially at the pentyloxy group. Reagents such as sodium methoxide or potassium tert-butoxide can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or etherified derivatives.
科学研究应用
Chemistry:
Organic Electronics: N-(2,1,3-benzothiadiazol-5-yl)-4-(pentyloxy)benzamide is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electron-accepting properties.
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Biology:
Fluorescent Probes: The benzothiadiazole moiety imparts fluorescence properties, making the compound useful as a fluorescent probe in biological imaging and diagnostics.
Medicine:
Anticancer Agents: Research has shown that benzothiadiazole derivatives exhibit anticancer activity by inhibiting specific enzymes and signaling pathways involved in cancer cell proliferation.
Industry:
Dye Sensitizers: The compound is used as a dye sensitizer in dye-sensitized solar cells (DSSCs) due to its strong light absorption and electron transfer capabilities.
作用机制
Molecular Targets and Pathways:
Enzyme Inhibition: N-(2,1,3-benzothiadiazol-5-yl)-4-(pentyloxy)benzamide can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Signal Transduction: The compound can modulate signal transduction pathways by interacting with specific receptors and proteins, leading to altered cellular responses.
相似化合物的比较
- N-(2,1,3-benzothiadiazol-5-yl)-3,5-dinitrobenzamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-phenylacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-4-methoxybenzamide
Comparison:
- N-(2,1,3-benzothiadiazol-5-yl)-4-(pentyloxy)benzamide is unique due to the presence of the pentyloxy group, which enhances its solubility and electron-donating properties compared to other derivatives.
- N-(2,1,3-benzothiadiazol-5-yl)-3,5-dinitrobenzamide has nitro groups that increase its electron-withdrawing capacity, making it more suitable for applications requiring strong electron acceptors.
- N-(2,1,3-benzothiadiazol-5-yl)-2-phenylacetamide features a phenylacetamide moiety, which may influence its binding affinity to biological targets.
- N-(2,1,3-benzothiadiazol-5-yl)-4-methoxybenzamide has a methoxy group that can affect its reactivity and interaction with other molecules.
属性
分子式 |
C18H19N3O2S |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
N-(2,1,3-benzothiadiazol-5-yl)-4-pentoxybenzamide |
InChI |
InChI=1S/C18H19N3O2S/c1-2-3-4-11-23-15-8-5-13(6-9-15)18(22)19-14-7-10-16-17(12-14)21-24-20-16/h5-10,12H,2-4,11H2,1H3,(H,19,22) |
InChI 键 |
OOSDONOBSPAYQE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=NSN=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-tert-butylbenzamide](/img/structure/B11323997.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(2-chlorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11324006.png)
![6-(4-Chlorophenyl)-2-[(3-cyanopropyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11324010.png)
![Butyl {[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11324018.png)
![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B11324025.png)
![{4-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B11324030.png)
![3-(3-hydroxypropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11324036.png)
![7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11324039.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11324040.png)
![2-(2-methoxyphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11324041.png)

![2-(4-chlorophenyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11324048.png)

![1-(3-Hydroxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11324059.png)
